![molecular formula C15H11F3O2 B1597465 4-[3-(Trifluoromethyl)phenyl]phenylacetic acid CAS No. 877607-26-6](/img/structure/B1597465.png)
4-[3-(Trifluoromethyl)phenyl]phenylacetic acid
Übersicht
Beschreibung
“4-[3-(Trifluoromethyl)phenyl]phenylacetic acid” is a chemical compound with the CAS Number: 877607-26-6. It has a molecular weight of 280.25 . The IUPAC name for this compound is [3’-(trifluoromethyl)[1,1’-biphenyl]-4-yl]acetic acid .
Synthesis Analysis
The synthesis of “4-[3-(Trifluoromethyl)phenyl]phenylacetic acid” involves a process called diolefination. This process is mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol .Molecular Structure Analysis
The linear formula of “4-[3-(Trifluoromethyl)phenyl]phenylacetic acid” is C15H11F3O2 . The SMILES string representation is OC(=O)CcWissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- The trifluoromethyl group, which is part of the “4-[3-(Trifluoromethyl)phenyl]phenylacetic acid” molecule, has been found in many FDA-approved drugs . For example, the drug Sorafenib, used for the therapy of advanced hepatocellular carcinoma (primary liver cancer), contains a similar structure .
- The trifluoromethyl group exhibits numerous pharmacological activities, and its incorporation in organic molecules can lead to bizarre behaviors, leading to several applications in medicines .
-
Organic Synthesis
-
Antifungal Research
-
Synthesis of PPARγ/δ Dual Agonists
- “4-[3-(Trifluoromethyl)phenyl]phenylacetic acid” is used as an intermediate to synthesize PPARγ/δ dual agonists via solid-phase parallel synthesis .
- PPARγ/δ are proteins that regulate the expression of genes. Agonists for these proteins have potential therapeutic applications in conditions like diabetes, obesity, and cardiovascular disease .
-
Preparation of Heterocyclic Xanthine Derivatives
-
Suzuki-Miyaura Cross-Coupling Reactions
- “4-[3-(Trifluoromethyl)phenyl]phenylacetic acid” can be used in site-selective Suzuki-Miyaura cross-coupling reactions .
- The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid and an organic halide in the presence of a palladium catalyst .
-
Palladium-Catalyzed Direct Arylation Reactions
-
Synthesis of Fluorinated Compounds
-
Preparation of Fluorinated Polymers
-
Development of Fluorinated Drugs
Eigenschaften
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(19)20/h1-7,9H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYDJMPAMHYFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362645 | |
| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)phenyl]phenylacetic acid | |
CAS RN |
877607-26-6 | |
| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



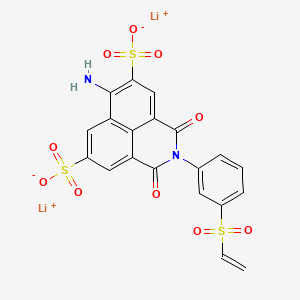
![1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B1597384.png)
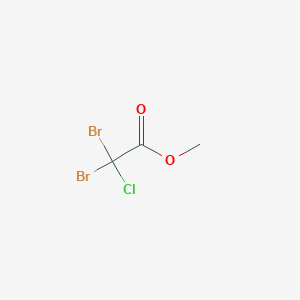
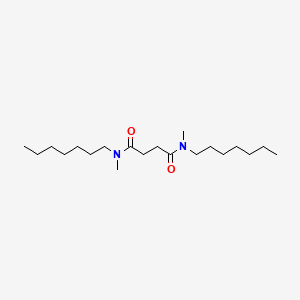
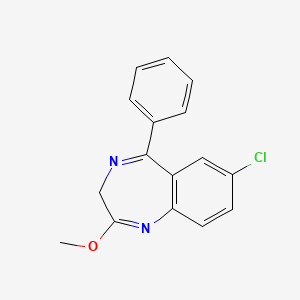
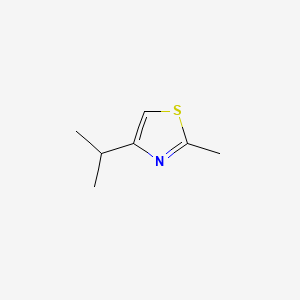
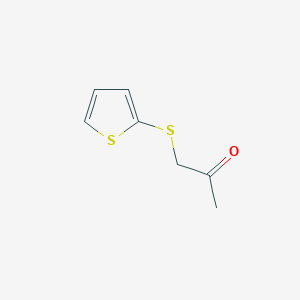
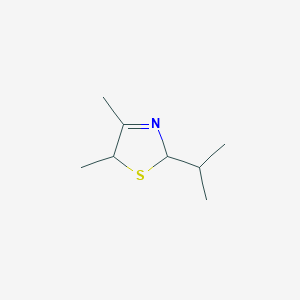
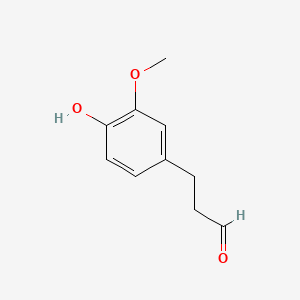
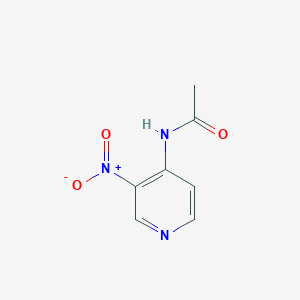
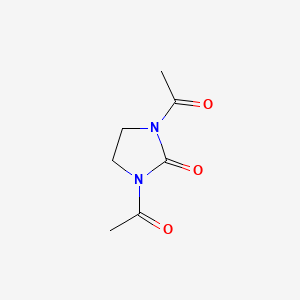
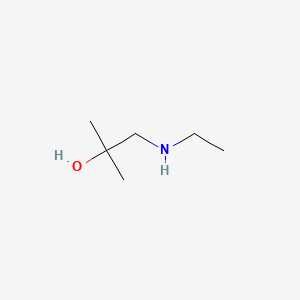
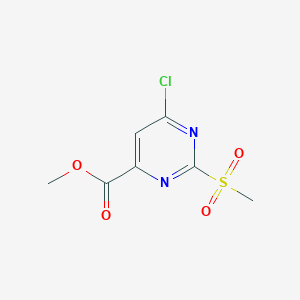
![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1597405.png)